2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Overview
Description
2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core (2-oxo-2H-chromen) and a trimethoxybenzoate moiety, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Coumarin-based compounds, which this molecule is a derivative of, have been known to exhibit a wide range of biological and pharmacological activities . They have been reported to interact with various targets, including enzymes like cholinesterase (ChE) and monoamine oxidase (MAO) .
Mode of Action
Coumarin derivatives have been reported to exhibit their effects through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Coumarin derivatives have been reported to impact a variety of biochemical pathways, including those involved in inflammation, bacterial and fungal infections, coagulation, oxidation, viral infections, and cancer .
Result of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action .
Biochemical Analysis
Cellular Effects
Coumarins have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarins can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, using a slight excess of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature (around 20°C) for a duration of 1 hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a chlorobenzoate moiety instead of a trimethoxybenzoate.
2-oxo-2H-chromen-7-yl 4-methylbenzoate: Contains a methylbenzoate moiety.
2-oxo-2H-chromen-7-yl 4-nitrobenzoate: Contains a nitrobenzoate moiety.
Uniqueness
2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the presence of the trimethoxybenzoate moiety, which imparts distinct chemical and biological properties. The trimethoxy groups can enhance the compound’s solubility and influence its interaction with biological targets, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
(2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-22-15-8-12(9-16(23-2)18(15)24-3)19(21)25-13-6-4-11-5-7-17(20)26-14(11)10-13/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOZVDQEIGTSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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